molecular formula C11H15N B13610965 3-(3,5-Dimethylphenyl)azetidine

3-(3,5-Dimethylphenyl)azetidine

Cat. No.: B13610965
M. Wt: 161.24 g/mol
InChI Key: BYKPACZMUBWLNM-UHFFFAOYSA-N
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Description

3-(3,5-Dimethylphenyl)azetidine is a four-membered nitrogen-containing heterocycle. Azetidines, in general, are known for their significant ring strain, which imparts unique reactivity and stability characteristics. The presence of the 3,5-dimethylphenyl group further enhances its chemical properties, making it a valuable compound in various fields of research and industry.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

    Oxidation: Azetidines can undergo oxidation reactions, often leading to the formation of more complex nitrogen-containing compounds.

    Reduction: Reduction reactions can convert azetidines into their corresponding amines.

    Substitution: Azetidines are known to participate in substitution reactions, particularly nucleophilic substitutions, due to the ring strain and the presence of the nitrogen atom.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.

Major Products:

    Oxidation Products: Oxidation typically yields more complex nitrogen-containing heterocycles.

    Reduction Products: Reduction yields primary or secondary amines.

    Substitution Products: Substitution reactions can yield a variety of functionalized azetidines.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethylphenyl)azetidine involves its interaction with various molecular targets and pathways:

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

3-(3,5-dimethylphenyl)azetidine

InChI

InChI=1S/C11H15N/c1-8-3-9(2)5-10(4-8)11-6-12-7-11/h3-5,11-12H,6-7H2,1-2H3

InChI Key

BYKPACZMUBWLNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2CNC2)C

Origin of Product

United States

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